molecular formula C12H11F2N3O4S B2515785 N-(2,4-difluorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide CAS No. 874806-49-2

N-(2,4-difluorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

Cat. No.: B2515785
CAS No.: 874806-49-2
M. Wt: 331.29
InChI Key: RQAQLWAYWCWQTO-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of difluorophenyl and tetrahydropyrimidine moieties, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide typically involves the following steps:

    Formation of the Tetrahydropyrimidine Core: The tetrahydropyrimidine core is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.

    Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a substitution reaction, where a suitable difluorophenyl precursor reacts with the tetrahydropyrimidine core.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, solvents, and reaction conditions to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized sulfonamide derivatives, while substitution can result in various substituted analogs.

Scientific Research Applications

N-(2,4-difluorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, particularly in oncology and infectious diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-difluorophenyl)-2-fluorobenzamide: Shares the difluorophenyl group but differs in the core structure.

    N-(2,4-difluorophenyl)-2,4-difluoro-4-hydroxybiphenyl-3-carboxamide: Another compound with similar functional groups but different overall structure.

Uniqueness

N-(2,4-difluorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F2N3O4S/c1-16-6-10(11(18)17(2)12(16)19)22(20,21)15-9-4-3-7(13)5-8(9)14/h3-6,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQAQLWAYWCWQTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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